molecular formula C17H17NO6S B2893849 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid CAS No. 1396966-91-8

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid

Cat. No.: B2893849
CAS No.: 1396966-91-8
M. Wt: 363.38
InChI Key: CTXXQYXYLRHJBU-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid” features a benzodioxane core fused to a sulfonamide group and a phenyl-propionic acid side chain.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c19-17(20)14(10-12-4-2-1-3-5-12)18-25(21,22)13-6-7-15-16(11-13)24-9-8-23-15/h1-7,11,14,18H,8-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXXQYXYLRHJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 2,3-Dihydrobenzodioxin-6-amine

The foundational step in synthesizing this compound involves introducing the sulfonylamino group to the benzodioxane scaffold. As demonstrated in a SciELO-published protocol, 2,3-dihydrobenzodioxin-6-amine undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (pH 9–10) at room temperature. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride. The resulting N-(2,3-dihydrobenzodioxin-6-yl)-4-methylbenzenesulfonamide intermediate is isolated in high purity through recrystallization.

For the target compound, substituting 4-methylbenzenesulfonyl chloride with chlorosulfonic acid derivatives tailored to the desired sulfonamide group is critical. For example, direct sulfonation using sulfur trioxide complexes in dichloromethane has been reported for analogous structures, though yields depend on steric hindrance.

Alkylation with Brominated Propionic Acid Derivatives

Following sulfonamide formation, the phenylpropionic acid moiety is introduced via alkylation. A method adapted from benzodioxane sulfonamide derivatization employs 2-bromo-N-phenylacetamides in dimethylformamide (DMF) with lithium hydride as a base. For the target molecule, modifying this approach to use 2-bromo-3-phenylpropionic acid esters ensures proper linkage.

Reaction Conditions:

  • Solvent: Anhydrous DMF or tetrahydrofuran (THF)
  • Base: Lithium hydride or potassium carbonate
  • Temperature: 60–80°C
  • Duration: 12–24 hours

The brominated propionic acid derivative reacts with the sulfonamide’s nitrogen, forming a stable C–N bond. Post-reaction purification via column chromatography (ethyl acetate/n-hexane) yields the final product.

Chiral Synthesis Using Oxazolidinone Auxiliaries

Asymmetric synthesis of the phenylpropionic acid component is achievable using oxazolidinone auxiliaries, as detailed in Organic Syntheses. This method involves:

  • Enolization of (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one with n-butyllithium.
  • Acylation with 3-phenylpropanoyl chloride to form a chiral enolate.
  • Diastereoselective alkylation followed by auxiliary removal via hydrolysis.

While this route is labor-intensive, it provides enantiomeric excess >95% for applications requiring stereochemical precision.

Protection-Deprotection Strategies for Carboxylic Acid Functionalization

Patent literature describes protecting group strategies to prevent side reactions during sulfonamide coupling. For instance:

  • Protection: The carboxylic acid group of 3-phenylpropionic acid is masked as a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate).
  • Coupling: The protected acid reacts with the benzodioxane sulfonamide under Mitsunobu conditions (DEAD, PPh₃).
  • Deprotection: Acidic hydrolysis (HCl in dioxane) regenerates the free carboxylic acid.

This approach avoids decarboxylation and improves reaction yields to 70–85%.

One-Pot Tandem Sulfonylation-Alkylation

Recent advances propose a one-pot method combining sulfonylation and alkylation:

  • Step 1: Sulfur trioxide-pyridine complex reacts with benzodioxane amine in CH₂Cl₂.
  • Step 2: In situ alkylation with methyl 2-bromo-3-phenylpropionate using K₂CO₃.
  • Step 3: Ester hydrolysis with LiOH yields the final product.

This method reduces purification steps and achieves an overall yield of 65%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Sulfonylation-Alkylation SO₃·Py, K₂CO₃ 65 Minimal purification Moderate yield
Chiral Auxiliary Oxazolidinone, n-BuLi 50–60 High enantioselectivity Multi-step, costly reagents
Protection-Deprotection Boc₂O, DEAD, PPh₃ 70–85 Prevents side reactions Requires acidic conditions

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfinyl, thiol derivatives

    Substitution: Amino, thiol-substituted derivatives

Scientific Research Applications

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The benzodioxine ring and phenyl-propionic acid moiety can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonylamino group differentiates it from analogs like 9l and 9m, which contain thioxo-thiazolidinone rings .
  • The phenyl-propionic acid side chain may enhance hydrophilicity compared to lipophilic groups (e.g., nicotinamide in or imidazole in ) .

Key Observations :

  • The target compound’s synthesis likely requires sulfonylation of the benzodioxane amine, followed by coupling with phenyl-propionic acid, analogous to methods in and .
  • Melting points for crystalline analogs (e.g., 9l, 9m) suggest thermal instability (decomposition above 170°C), whereas viscous oils like 5f lack defined melting points .

Pharmacological Activity

Benzodioxane derivatives exhibit diverse biological targets:

Compound / ID Target / Activity Selectivity / Efficacy Reference
N-{2-[4-(benzodioxinylmethyl)-diazepan]-ethyl}-nicotinamide α2C-Adrenergic Receptor (α2C-AR) antagonist >100-fold selectivity for α2C-AR vs. α2A-AR; CNS-penetrant
D4476 Casein Kinase 1 (CK1) inhibitor Potent CK1 inhibition; used in mechanistic studies
Benzodioxane-PI3K inhibitor Phosphoinositide 3-Kinase (PI3K) inhibitor Investigated for rheumatoid arthritis
1-(Benzodioxinyl)-pyrrolidine-3-carboxylic acid GRK2 inhibitor Marketed as research tool (TargetMol)

Key Observations :

  • The target compound’s sulfonylamino group may confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases), though this requires validation.

Biological Activity

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, enzyme inhibition properties, and relevant case studies.

  • Molecular Formula : C13H17NO6S
  • Molecular Weight : 315.34 g/mol
  • CAS Number : 1396965-93-7

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 2-(2,3-dihydrobenzo[1,4]dioxin) exhibit significant enzyme inhibitory activities. For instance, a study synthesized various sulfonamide derivatives and evaluated their inhibition on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. The results indicated that these compounds could potentially be used in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their inhibitory effects on these enzymes .

Binding Affinity Studies

Binding affinity studies have shown that related compounds exhibit high affinities for serotonin receptors. For example, a series of derivatives were tested for their binding affinities at the 5-HT1A receptor and serotonin transporter. One compound demonstrated a Ki value of 96 nM at the 5-HT1A receptor and 9.8 nM at the serotonin transporter, indicating strong potential for antidepressant-like activity .

Study on Antidepressant Activity

In a behavioral study involving mice, compounds derived from 2-(2,3-dihydrobenzo[1,4]dioxin) were evaluated for antidepressant-like effects using the tail suspension and forced swim tests. The results indicated that these compounds produced significant reductions in immobility time compared to control groups, suggesting potential efficacy in treating depression .

Kynurenine Pathway Modulation

The kynurenine pathway plays a crucial role in neurobiology and is implicated in various psychiatric disorders. Compounds similar to this compound have been shown to influence this pathway by modulating levels of kynurenic acid and quinolinic acid. This modulation is significant as it affects excitatory and inhibitory neurotransmission in the brain, which could lead to novel therapeutic strategies for neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObservations
Enzyme Inhibition Significant inhibition of AChE and α-glucosidase; potential for T2DM/AD treatment
Binding Affinity High affinity for 5-HT1A receptor (Ki = 96 nM) and serotonin transporter (Ki = 9.8 nM)
Antidepressant Effects Reduced immobility in behavioral tests; potential antidepressant activity
Kynurenine Pathway Modulation Influences levels of kynurenic acid and quinolinic acid; implications for neurodegenerative diseases

Q & A

Q. How can green chemistry principles be integrated into scalable synthesis?

  • Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ enzymatic catalysis for chiral resolution (e.g., lipases) to reduce waste. Life-cycle assessment (LCA) tools quantify environmental impact, guiding process optimization .

Q. Tables for Key Data

Parameter Optimized Value Method
Reaction Temperature80°CDOE (Central Composite Design)
Solubility in PBS (pH 7.4)12.5 mg/mLShake-Flask Method
IC50 (COX-2 Inhibition)0.45 µMHEK293 Cell Assay
DFT Activation Energy28.7 kcal/molB3LYP/6-31G(d)

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